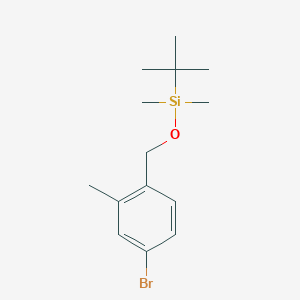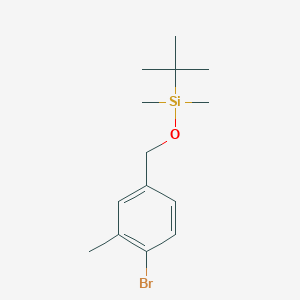
tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate: is an organic compound that features a tert-butyl carbamate group, a bromine atom, and a trifluoromethyl group attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-(trifluoromethyl)benzyl alcohol and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like triethylamine or potassium carbonate are often employed to neutralize the reaction mixture.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the overall production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation may lead to the formation of corresponding carboxylic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 2-azido-4-(trifluoromethyl)benzylcarbamate or tert-butyl 2-thiocyanato-4-(trifluoromethyl)benzylcarbamate can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
科学的研究の応用
Chemistry: tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
tert-Butyl 2-bromo-4-fluorobenzylcarbamate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
tert-Butyl 2-bromo-4-methylbenzylcarbamate: Contains a methyl group instead of a trifluoromethyl group.
tert-Butyl 2-chloro-4-(trifluoromethyl)benzylcarbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
tert-butyl N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(6-10(8)14)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNDYVIQCZOUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-](/img/structure/B8171346.png)






